

XY028-140: A Technical Guide for Basic Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic research applications of **XY028-140** (also known as MS140), a potent and selective dual-function molecule that acts as both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader. By combining kinase inhibition with targeted protein degradation, **XY028-140** offers a powerful tool for investigating the roles of CDK4 and CDK6 in cell cycle regulation and cancer biology.

Core Mechanism of Action

XY028-140 is a heterobifunctional molecule designed to simultaneously bind to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. This dual action of kinase inhibition and protein degradation leads to a more profound and sustained suppression of the CDK4/6-Rb-E2F signaling pathway compared to traditional kinase inhibitors alone[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **XY028-140** in various in vitro assays.



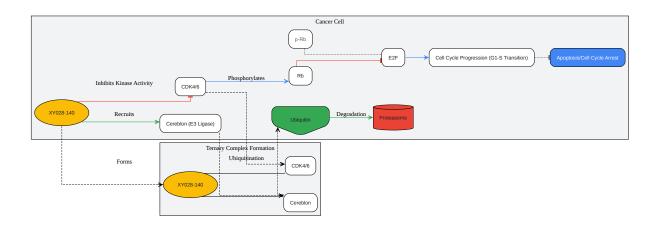
Parameter	Value	Target	Assay Conditions	Reference
IC50	0.38 nM	CDK4/cyclin D1	Kinase Assay	[4]
IC ₅₀	0.28 nM	CDK6/cyclin D1	Kinase Assay	[4]

Cell Line	Cancer Type	Assay	Treatment Conditions	Effect	Reference
A375	Melanoma	Western Blot	0.3 or 1 μM for 24 hours	Inhibition of CDK4/6 expression and activity	[5]
T47D	Breast Cancer	Western Blot	0.3 or 1 μM for 24 hours	Inhibition of CDK4/6 expression and activity	[5]
T47D	Breast Cancer	Proliferation Assay	0.03, 0.1, 0.3, 1, or 3 μM for 11 days	Inhibition of cancer cell proliferation	[5]
JeKo-1	Mantle Cell Lymphoma	In vivo Xenograft	25 mg/kg, b.i.d. for 3 days	Inhibition of Rb phosphorylati on	[1]

Signaling Pathway

XY028-140 exerts its effects by targeting the CDK4/6-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates the mechanism of action of **XY028-140**.





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Caption: Mechanism of action of XY028-140.

Experimental Protocols

Detailed methodologies for key experiments involving **XY028-140** are provided below. These protocols are based on the methods described in Wu et al., Nature Cancer, 2021.[1]



Cell Viability Assay

This protocol is used to assess the effect of **XY028-140** on the proliferation of cancer cell lines.

Materials:

- · 96-well plates
- · Cancer cell lines of interest
- Complete cell culture medium
- XY028-140
- Resazurin solution (0.1 mg/ml) or CellTiter 96® AQueous One Solution Reagent
- Plate reader for fluorescence or absorbance measurement

Procedure:

- Seed cells at a density of 3,000-10,000 cells per well in a 96-well plate.
- Allow cells to adhere for 24 hours.
- Treat cells with a range of concentrations of **XY028-140** for 72 hours.
- Add 10 μl of resazurin solution or 20 μl of CellTiter 96® AQueous One Solution Reagent to each well.
- Incubate for 2-3 hours at 37°C.
- Measure fluorescence at 560 nm (for resazurin) or absorbance at 490 nm (for CellTiter 96).
- Calculate cell viability relative to vehicle-treated control cells.

Western Blotting

This protocol is used to detect the levels of specific proteins in cell lysates following treatment with **XY028-140**.



Materials:

- Cancer cell lines
- XY028-140
- Lysis buffer (e.g., 8M Urea, 50mM Tris-HCl pH 8.0)
- Protein concentration assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-Actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with the desired concentrations of XY028-140 for the specified duration (e.g., 24 hours).
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of XY028-140.

Materials:

- Immunocompromised mice (e.g., NOD-scid gamma mice)
- Cancer cell line for xenograft (e.g., JeKo-1)
- XY028-140
- Vehicle control
- Palbociclib (as a comparator)
- Calipers for tumor measurement

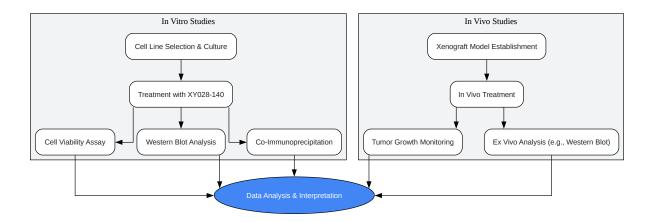
Procedure:

- Inject cancer cells subcutaneously into the flanks of the mice.
- When tumors reach a palpable size, randomize the mice into treatment groups.
- Treat the mice with vehicle, **XY028-140** (e.g., 25 mg/kg, twice daily), or Palbociclib (e.g., 50 mg/kg, once daily) for the specified duration (e.g., 3 days).
- Monitor tumor growth by measuring tumor volume with calipers.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting).



Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **XY028-140**.



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Caption: A typical experimental workflow.

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